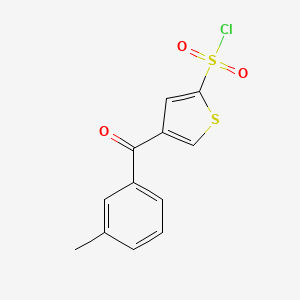
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The compound is characterized by the presence of a 3-methylbenzoyl group and a sulfonyl chloride group attached to the thiophene ring
Preparation Methods
The synthesis of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of thiophene derivatives followed by sulfonylation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Electrophilic Aromatic Substitution: The benzoyl group on the thiophene ring can influence the reactivity of the compound towards electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Research: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is utilized in the formation of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonyl chloride: Lacks the benzoyl group, making it less complex but still useful in similar reactions.
Thiophene-3-sulfonyl chloride: Similar to thiophene-2-sulfonyl chloride but with the sulfonyl chloride group at a different position on the thiophene ring.
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C12H9ClO3S2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(3-methylbenzoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClO3S2/c1-8-3-2-4-9(5-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3 |
InChI Key |
BGRPHPRGUKKYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















